

Confirming the Structure of 4-Amino-3-methoxybenzonitrile via NMR: A Comparative Guide

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Compound of Interest

Compound Name: 4-Amino-3-methoxybenzonitrile

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For researchers, scientists, and drug development professionals, unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the elucidation of molecular structures. This guide provides a comprehensive comparison of predicted Nuclear Magnetic Resonance (NMR) data for **4-Amino-3-methoxybenzonitrile** with experimental data from structurally related analogs to facilitate its structural verification.

Data Presentation: A Comparative Analysis

While experimental NMR data for **4-Amino-3-methoxybenzonitrile** is not readily available in the surveyed literature, its expected ^1H and ^{13}C NMR chemical shifts can be reliably predicted. These predictions are based on the well-established effects of amino ($-\text{NH}_2$), methoxy ($-\text{OCH}_3$), and nitrile ($-\text{CN}$) substituents on the chemical shifts of aromatic protons and carbons. To support these predictions, the experimental NMR data for two closely related, commercially available compounds, 4-aminobenzonitrile and 3-methoxybenzonitrile, are presented for direct comparison.

^1H NMR Data Comparison

The predicted ^1H NMR spectrum of **4-Amino-3-methoxybenzonitrile** is expected to show three distinct signals in the aromatic region, a singlet for the methoxy group protons, and a

broad singlet for the amino group protons. The substitution pattern dictates a specific splitting pattern for the aromatic protons.

Compound	Proton Assignment	Predicted/Experimental Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
4-Amino-3-methoxybenzonitrile (Predicted)	H-2	~7.15	d	1H	~2.0
	H-5	~6.30	d	1H	~8.2
	H-6	~7.20	dd	1H	~8.2, 2.0
	-OCH ₃	~3.85	s	3H	-
	-NH ₂	~4.50	br s	2H	-
4-Aminobenzonitrile (Experimental) [1]	H-2, H-6	7.37	d	2H	6.8
	H-3, H-5	6.64	d	2H	6.8
	-NH ₂	4.32	br s	2H	-
3-Methoxybenzonitrile (Experimental) [2]	H-2	7.23	d	1H	8.0
	H-4, H-6	7.13	d	2H	8.0
	H-5	7.37	t	1H	8.0
	-OCH ₃	3.83	s	3H	-

¹³C NMR Data Comparison

The predicted ^{13}C NMR spectrum for **4-Amino-3-methoxybenzonitrile** will display signals for the six aromatic carbons, the nitrile carbon, and the methoxy carbon. The chemical shifts are influenced by the electron-donating effects of the amino and methoxy groups and the electron-withdrawing nature of the nitrile group.

Compound	Carbon Assignment	Predicted/Experimental Chemical Shift (δ , ppm)
4-Amino-3-methoxybenzonitrile (Predicted)	C-1	~98
C-2	~114	
C-3	~148	
C-4	~151	
C-5	~113	
C-6	~125	
-CN	~120	
-OCH ₃	~56	
4-Aminobenzonitrile (Experimental)[1]	C-1	99.5
C-2, C-6	133.7	
C-3, C-5	114.4	
C-4	150.8	
-CN	120.4	
3-Methoxybenzonitrile (Experimental)	C-1	112.9
C-2	116.6	
C-3	159.4	
C-4	119.1	
C-5	130.1	
C-6	124.2	
-CN	118.6	
-OCH ₃	55.3	

Experimental Protocols

To acquire high-quality NMR spectra for the structural confirmation of **4-Amino-3-methoxybenzonitrile**, the following experimental protocol is recommended.

Sample Preparation

- Weigh approximately 5-10 mg of the solid sample.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.
- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.

¹H NMR Acquisition Parameters

- Spectrometer: 400 MHz or higher field strength NMR spectrometer.
- Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).
- Spectral Width: Approximately 12-15 ppm, centered around 6 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64 scans, depending on the sample concentration.
- Temperature: 298 K.

¹³C NMR Acquisition Parameters

- Spectrometer: 400 MHz or higher field strength NMR spectrometer.
- Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).
- Spectral Width: Approximately 200-220 ppm, centered around 110 ppm.

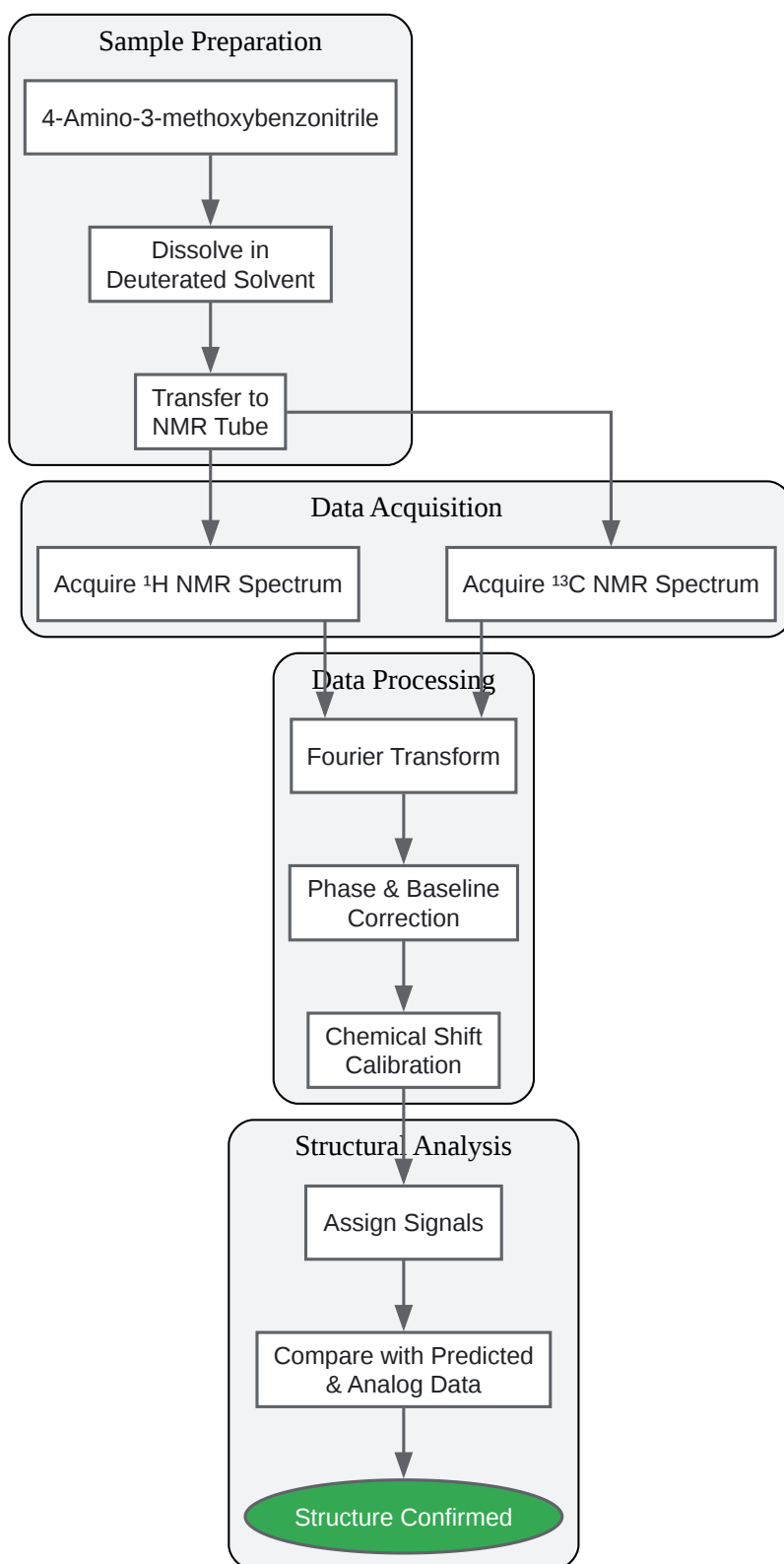
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 to 4096 scans, depending on sample concentration.
- Temperature: 298 K.

Data Processing

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase and baseline correct the resulting spectra.
- Calibrate the ^1H spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
- Calibrate the ^{13}C spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).
- Integrate the signals in the ^1H spectrum to determine the relative proton ratios.

Workflow for Structural Confirmation

The logical process for confirming the structure of **4-Amino-3-methoxybenzonitrile** using NMR spectroscopy is outlined in the following diagram.



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Caption: Workflow for NMR-based structure confirmation of **4-Amino-3-methoxybenzonitrile**.

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References

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